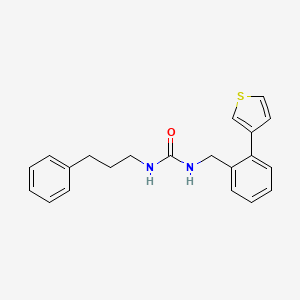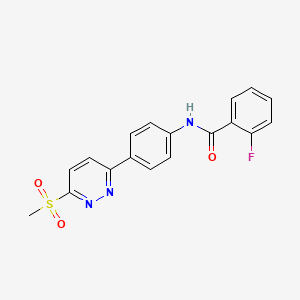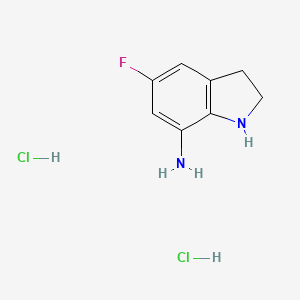
5-Fluoroindolin-7-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoroindolin-7-amine dihydrochloride is a chemical compound with the CAS Number: 2306268-35-7 . It has a molecular weight of 225.09 and its linear formula is C8H11CL2FN2 .
Molecular Structure Analysis
The InChI code for 5-Fluoroindolin-7-amine dihydrochloride is 1S/C8H9FN2.2ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;;/h3-4,11H,1-2,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoroindolin-7-amine dihydrochloride include its molecular weight (225.09 g/mol), molecular formula (C8H11Cl2FN2), and InChI code . Unfortunately, other properties such as melting point, boiling point, and density were not available in the sources I found.Aplicaciones Científicas De Investigación
1. Role in Monoaminergic System and Antidepressant-Like Effects
5-Fluoroindolin-7-amine dihydrochloride has been studied for its potential role in the monoaminergic system, particularly in relation to its antidepressant-like effects. In a study by Pesarico et al. (2014), the derivative 7-fluoro-1,3-diphenylisoquinoline-1-amine (FDPI) showed significant antidepressant-like effects in mice. This effect was mediated through serotonergic and dopaminergic systems, suggesting potential applications in mental health treatments (Pesarico et al., 2014).
2. Biochemical Modulation in Cancer Treatment
5-Fluoroindolin-7-amine dihydrochloride derivatives have been utilized in enhancing the activity of fluorouracil (5-FU) in cancer treatment. Poon et al. (1989) investigated the effectiveness of various regimens designed to enhance 5-FU's effectiveness in managing advanced colorectal cancer. This study highlights the compound's potential in improving cancer treatment outcomes (Poon et al., 1989).
3. Synthesis and Characterization in Chemical Research
Nycz et al. (2019) explored new approaches to the synthesis and characterization of derivatives related to 5-Fluoroindolin-7-amine dihydrochloride. Their work provides insights into the synthesis processes and electrochemical properties of such compounds, which is essential for developing novel applications in various fields, including material science and pharmaceuticals (Nycz et al., 2019).
4. Development of Novel Herbicides
The compound has been studied for its potential application in the development of novel herbicides. Johnson et al. (2015) demonstrated the synthesis of 4-amino-5-fluoropicolinates through the cascade cyclization of fluoroalkyl alkynylimines with primary amines. This research opens pathways for the use of 5-Fluoroindolin-7-amine dihydrochloride in agricultural sciences (Johnson et al., 2015).
5. Antibacterial Properties
The compound has been investigated for its antibacterial properties. Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models to investigate their antibacterial properties, demonstrating the compound's potential in addressing bacterial infections (Al-Hiari et al., 2007).
Mecanismo De Acción
While the specific mechanism of action for 5-Fluoroindolin-7-amine dihydrochloride is not mentioned in the sources I found, one related compound, 5-fluoro-2-oxindole, has been studied as an α-glucosidase inhibitor . α-Glucosidase inhibitors prevent the digestion of carbohydrates and reduce the impact of carbohydrates on blood glucose .
Safety and Hazards
Propiedades
IUPAC Name |
5-fluoro-2,3-dihydro-1H-indol-7-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN2.2ClH/c9-6-3-5-1-2-11-8(5)7(10)4-6;;/h3-4,11H,1-2,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZZRTQOQRSAJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=C2N)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoroindolin-7-amine dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

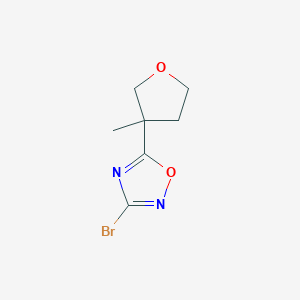
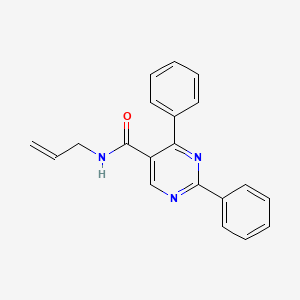

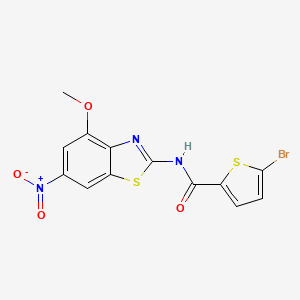
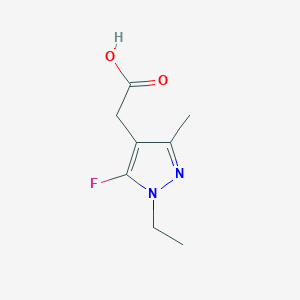
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3-phenylpropanamide](/img/structure/B2651149.png)

![3-[(5-Fluoropyridin-2-yl)amino]-1-methylpyrazin-2-one;hydrochloride](/img/structure/B2651152.png)

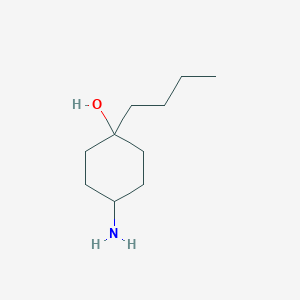
![3'-Methoxy-N-[4-(4-methoxypiperidin-1-YL)phenyl]-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2651156.png)
![(E)-N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)but-2-enamide](/img/structure/B2651158.png)
